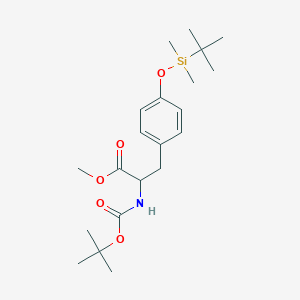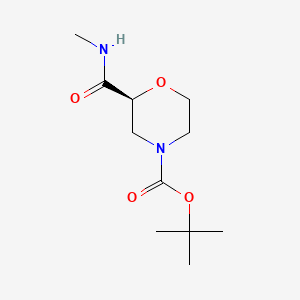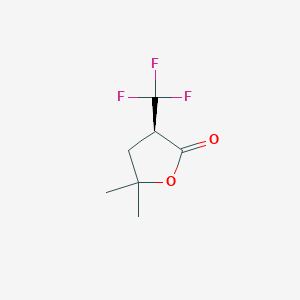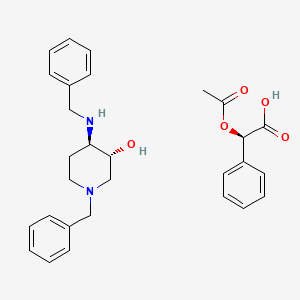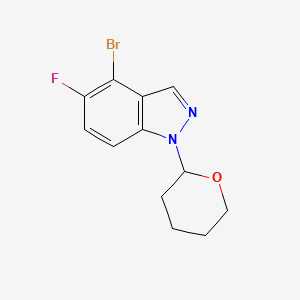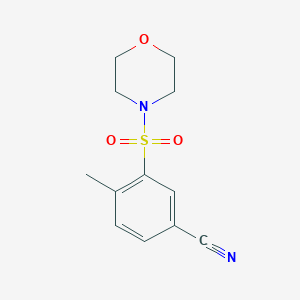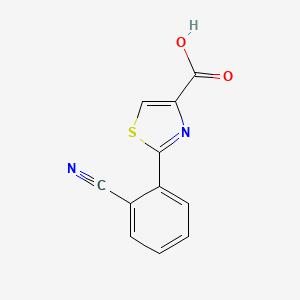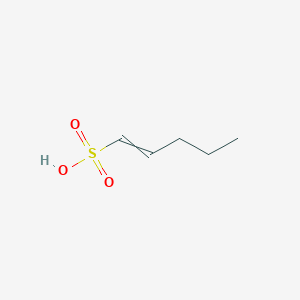
Pent-1-ene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-1-ene-1-sulfonic acid is an organic compound with the molecular formula C5H10O3S It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a pentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pent-1-ene-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of pent-1-ene using sulfur trioxide or fuming sulfuric acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Pent-1-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other functionalized compounds .
Applications De Recherche Scientifique
Pent-1-ene-1-sulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which pent-1-ene-1-sulfonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. This interaction can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The sulfonic acid group is highly reactive and can form strong bonds with nucleophilic sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring instead of a pentene chain.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom attached to the sulfonic group.
Ethanesulfonic acid: Similar to methanesulfonic acid but with an ethane chain.
Uniqueness
Pent-1-ene-1-sulfonic acid is unique due to its pentene chain, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. This uniqueness makes it valuable in specific applications where other sulfonic acids may not be suitable .
Propriétés
Numéro CAS |
71302-55-1 |
|---|---|
Formule moléculaire |
C5H10O3S |
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
pent-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C5H10O3S/c1-2-3-4-5-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
Clé InChI |
YYCQMSUMNUDDID-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



